Tris(2,6-Dimethoxyphenyl)phosphin

Übersicht

Beschreibung

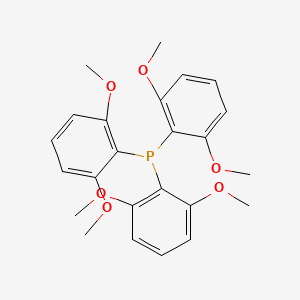

Tris(2,6-dimethoxyphenyl)phosphine is an organophosphorus compound with the molecular formula C24H27O6P . It is a phosphine ligand that features three 2,6-dimethoxyphenyl groups attached to a central phosphorus atom. This compound is known for its applications in catalysis and coordination chemistry, particularly in the formation of metal complexes .

Wissenschaftliche Forschungsanwendungen

Tris(2,6-dimethoxyphenyl)phosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

Biology: It is employed in the synthesis of biologically active compounds and coordination complexes that can interact with biological molecules.

Industry: It is used in the synthesis of polymers, catalysts, and other industrial chemicals.

Wirkmechanismus

Target of Action

Tris(2,6-dimethoxyphenyl)phosphine is an organophosphorus compound that serves as a ligand in coordination chemistry . Its primary targets are transition metal complexes .

Mode of Action

Tris(2,6-dimethoxyphenyl)phosphine interacts with its targets by facilitating the study of transition metal complexes . Its bulky aryl groups are instrumental for researchers exploring steric effects on catalytic activity .

Biochemical Pathways

Tris(2,6-dimethoxyphenyl)phosphine is involved in several biochemical pathways. It is used as a catalyst for the preparation of chiral building blocks via hydroalkynylation reactions or ynolates . It also facilitates three-component aza-Morita-Baylis-Hillman reactions (aza-MBH) and atom-economic synthesis of nitrogen heterocycles and ynenoates from alkynes .

Pharmacokinetics

It is known that the compound is generally stable under normal operating conditions . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Tris(2,6-dimethoxyphenyl)phosphine’s action are primarily observed in its role as a catalyst. It enables the synthesis of various compounds through different reactions, contributing to the understanding and designing of new catalysts .

Action Environment

Tris(2,6-dimethoxyphenyl)phosphine is sensitive to air . It should be stored in a sealed, dry environment at room temperature . Exposure to high temperatures, fire sources, and strong oxidants should be avoided . These environmental factors can influence the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(2,6-dimethoxyphenyl)phosphine can be synthesized through the reaction of phenylmagnesium bromide with a 2,6-dimethoxyphenyl halophosphorus compound . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for tris(2,6-dimethoxyphenyl)phosphine are not widely documented, the synthesis generally involves the use of Grignard reagents and halophosphorus compounds. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(2,6-dimethoxyphenyl)phosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can participate in reduction reactions, often in the presence of metal catalysts.

Substitution: It can undergo substitution reactions where the phosphine ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various metal complexes and halides are used as reagents.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Reduced phosphine derivatives.

Substitution: New metal-phosphine complexes.

Vergleich Mit ähnlichen Verbindungen

Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong nucleophilic properties and use in Lewis base catalysis.

Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.

Tris(4-fluorophenyl)phosphine: Used in various coupling reactions and known for its electron-withdrawing properties.

Uniqueness: Tris(2,6-dimethoxyphenyl)phosphine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other phosphine ligands may not perform as well .

Eigenschaften

IUPAC Name |

tris(2,6-dimethoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O6P/c1-25-16-10-7-11-17(26-2)22(16)31(23-18(27-3)12-8-13-19(23)28-4)24-20(29-5)14-9-15-21(24)30-6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLWFCUAXGSMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)P(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370382 | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85417-41-0 | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tris(2,6-dimethoxyphenyl)phosphine?

A1: Tris(2,6-dimethoxyphenyl)phosphine has the molecular formula C24H27O6P and a molecular weight of 442.45 g/mol. []

Q2: How does the structure of Tris(2,6-dimethoxyphenyl)phosphine influence its basicity?

A2: The presence of six methoxy groups in Tris(2,6-dimethoxyphenyl)phosphine significantly enhances its basicity compared to other triarylphosphines. This is attributed to the electron-donating effect of the methoxy groups, which increases electron density at the phosphorus atom, making it more prone to accepting a proton. []

Q3: What is unique about the P=Se bond in Tris(2,6-dimethoxyphenyl)phosphine selenide compared to triphenylphosphine selenide?

A3: X-ray crystallography reveals that the P=Se bond in Tris(2,6-dimethoxyphenyl)phosphine selenide is longer than that in triphenylphosphine selenide, indicating a weaker bond. This is further supported by its reactivity with alkyl halides, where it yields a mixture of alkylselenophosphonium and alkylphosphonium salts, unlike triphenylphosphine selenide, which primarily forms alkylselenophosphonium salts. []

Q4: How does Tris(2,6-dimethoxyphenyl)phosphine react with epoxides?

A4: Tris(2,6-dimethoxyphenyl)phosphine readily reacts with various epoxides in alcohol at room temperature, leading to the formation of [(2,6)3P-CH2CR1R2OH]+ species. These species can be isolated as perchlorate salts. Further reactions and products depend on the specific substituents on the starting epoxide and reaction conditions. []

Q5: Can Tris(2,6-dimethoxyphenyl)phosphine sulfide be desulfurized?

A5: Yes, Tris(2,6-dimethoxyphenyl)phosphine sulfide exhibits unusual reactivity with acids, forming a mercaptophosphonium salt. Thermolysis of this salt, either alone or in the presence of triphenylphosphine, leads to desulfurization and the formation of tertiary phosphonium salts. [, , ]

Q6: How is Tris(2,6-dimethoxyphenyl)phosphine employed in palladium-catalyzed reactions?

A6: Tris(2,6-dimethoxyphenyl)phosphine acts as an effective ligand in palladium-catalyzed reactions due to its steric bulk and electron-rich nature. For instance, it enables the addition of terminal alkynes to both terminal and activated internal alkynes in the presence of palladium acetate. This reaction displays high chemoselectivity, tolerating a wide range of functional groups. []

Q7: Can Tris(2,6-dimethoxyphenyl)phosphine be used in asymmetric catalysis?

A7: Yes, Tris(2,6-dimethoxyphenyl)phosphine oxide is used as an additive in the YLi3 tris(binaphthoxide) (YLB) complex-catalyzed asymmetric cyano-ethoxycarbonylation and cyano-phosphorylation of aldehydes. The phosphine oxide plays a crucial role in enhancing both the reaction rate and enantioselectivity. [, ]

Q8: How does Tris(2,6-dimethoxyphenyl)phosphine influence the reactivity of di- and tri-nuclear palladium and platinum isocyanide complexes?

A8: The reaction of di- and tri-nuclear palladium and platinum isocyanide complexes with Tris(2,6-dimethoxyphenyl)phosphine can result in either ligand substitution or metal-metal bond cleavage, depending on the nuclearity of the complex and the specific reaction conditions. []

Q9: What type of coordination mode is observed when Tris(2,6-dimethoxyphenyl)phosphine reacts with [(η6-arene)RuCl2]2 complexes?

A9: The reaction of Tris(2,6-dimethoxyphenyl)phosphine with [(η6-arene)RuCl2]2 complexes leads to the formation of complexes containing a trihapto ligand (η3-P,O,O) derived from the phosphine, where the phosphorus atom and two methoxy oxygen atoms coordinate to the ruthenium center. []

Q10: What happens when dimethyltin dihalides react with Tris(2,6-dimethoxyphenyl)phosphine oxide and its sulfide?

A10: Dimethyltin dihalides form 1:1 complexes with Tris(2,6-dimethoxyphenyl)phosphine oxide and its sulfide, indicating the potential for these compounds to act as ligands in coordination chemistry. []

Q11: How is Tris(2,6-dimethoxyphenyl)phosphine used in solvent extraction?

A11: Tris(2,6-dimethoxyphenyl)phosphine exhibits high selectivity towards specific metal ions, particularly gold(III), palladium(II), and platinum(II)/(IV), in hydrochloric acid solutions, making it a promising extractant for these metals. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorofuro[3,2-c]pyridine](/img/structure/B1586628.png)